YU238259 LD50 Differential in BRCA2-Deficient vs. Proficient Cells Compared to Class Baseline
YU238259 demonstrates a marked therapeutic window between BRCA2-deficient and BRCA2-proficient cells, with LD50 values of 8.7 μM in BRCA2-/- PEO1/4 cells versus >100 μM in BRCA2+/+ PEO1/4 cells [1]. This represents a >11.5-fold selectivity window. In contrast, the structurally distinct HDR inhibitor RI-1 exhibits LD50 values in the 20–40 μM range across multiple cancer cell lines (HeLa, MCF-7, U2OS) irrespective of BRCA2 status, with no reported selectivity window for BRCA2-deficient cells . The absolute LD50 in BRCA2-deficient cells is 8.5–8.7 μM for YU238259 [1], compared to 20–40 μM for RI-1, suggesting greater potency in the target population.
| Evidence Dimension | Cytotoxicity (LD50) in BRCA2-deficient vs. proficient cells |
|---|---|
| Target Compound Data | LD50 = 8.7 μM in BRCA2-/- PEO1/4 cells; LD50 >100 μM in BRCA2+/+ PEO1/4 cells |
| Comparator Or Baseline | RI-1 (RAD51 inhibitor): LD50 = 20–40 μM in HeLa, MCF-7, U2OS cancer cell lines (no BRCA2 selectivity reported) |
| Quantified Difference | Selectivity window: >11.5-fold for YU238259 vs. not reported for RI-1; Absolute LD50: 8.7 μM vs. 20–40 μM |
| Conditions | PEO1/4 ovarian cancer cells; 48-hour treatment |
Why This Matters
The >11.5-fold selectivity window directly translates to reduced off-target toxicity in repair-proficient normal tissue, a critical procurement consideration for in vivo studies requiring therapeutic index.
- [1] YU238259 Biochemical Datasheet. Bertin Bioreagent. CAT N°: 25452. View Source
